molecular formula C17H19N3O B2585976 N-(1-cyanocyclopentyl)-3-(1H-indol-1-yl)propanamide CAS No. 1428031-63-3

N-(1-cyanocyclopentyl)-3-(1H-indol-1-yl)propanamide

Numéro de catalogue B2585976
Numéro CAS: 1428031-63-3
Poids moléculaire: 281.359
Clé InChI: GQGMNRRQQNUDMA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1-cyanocyclopentyl)-3-(1H-indol-1-yl)propanamide, commonly known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, which is the main inhibitory neurotransmitter in the central nervous system. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic benefits.

Mécanisme D'action

CPP-115 works by inhibiting the enzyme N-(1-cyanocyclopentyl)-3-(1H-indol-1-yl)propanamide transaminase, which is responsible for the breakdown of N-(1-cyanocyclopentyl)-3-(1H-indol-1-yl)propanamide in the brain. By inhibiting this enzyme, CPP-115 increases the levels of N-(1-cyanocyclopentyl)-3-(1H-indol-1-yl)propanamide in the brain, leading to enhanced N-(1-cyanocyclopentyl)-3-(1H-indol-1-yl)propanamideergic neurotransmission. This increased N-(1-cyanocyclopentyl)-3-(1H-indol-1-yl)propanamideergic activity can reduce the excitability of neurons and potentially reduce seizure activity in epilepsy. Additionally, increased N-(1-cyanocyclopentyl)-3-(1H-indol-1-yl)propanamideergic activity can have anxiolytic and antidepressant effects, making CPP-115 a promising candidate for the treatment of these disorders.
Biochemical and Physiological Effects
CPP-115 has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to increasing N-(1-cyanocyclopentyl)-3-(1H-indol-1-yl)propanamide levels in the brain, CPP-115 has been shown to increase the levels of other inhibitory neurotransmitters, such as glycine and taurine. Additionally, CPP-115 has been shown to increase the expression of N-(1-cyanocyclopentyl)-3-(1H-indol-1-yl)propanamide receptors in the brain, potentially enhancing the effects of N-(1-cyanocyclopentyl)-3-(1H-indol-1-yl)propanamideergic neurotransmission. These effects have been associated with reduced seizure activity, anxiolytic effects, and antidepressant effects.

Avantages Et Limitations Des Expériences En Laboratoire

CPP-115 has several advantages for lab experiments, including its potency and selectivity as a N-(1-cyanocyclopentyl)-3-(1H-indol-1-yl)propanamide transaminase inhibitor. Additionally, CPP-115 has been extensively studied in preclinical models, providing a wealth of data on its mechanism of action and potential therapeutic effects. However, there are also limitations to working with CPP-115 in lab experiments. The synthesis of CPP-115 is complex and requires specialized equipment, making it difficult to obtain in large quantities. Additionally, the effects of CPP-115 on human subjects are not well understood, making it difficult to translate preclinical findings to clinical applications.

Orientations Futures

There are several potential future directions for research on CPP-115. One area of interest is in the development of new analogs and derivatives of CPP-115 with improved pharmacokinetic properties and enhanced therapeutic potential. Additionally, further studies are needed to understand the effects of CPP-115 on human subjects and to determine its safety and efficacy in clinical applications. Finally, there is a need for more research on the potential use of CPP-115 in the treatment of other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder.
Conclusion
CPP-115 is a potent and selective inhibitor of N-(1-cyanocyclopentyl)-3-(1H-indol-1-yl)propanamide transaminase, with potential therapeutic applications in epilepsy, anxiety, depression, and addiction. The synthesis of CPP-115 is complex, but it has been extensively studied in preclinical models, providing a wealth of data on its mechanism of action and potential therapeutic effects. While there are limitations to working with CPP-115 in lab experiments, there are also several potential future directions for research on this compound. Overall, CPP-115 is a promising candidate for the development of new treatments for neurological and psychiatric disorders.

Méthodes De Synthèse

CPP-115 can be synthesized through a multistep process involving the reaction of several intermediates. The first step involves the formation of 1-cyanocyclopentanecarboxylic acid, which is then converted to the corresponding acid chloride. This acid chloride is reacted with 1H-indole-1-carboxylic acid to form the desired amide product, CPP-115. The synthesis of CPP-115 is a complex process that requires expertise in organic chemistry and access to specialized equipment.

Applications De Recherche Scientifique

CPP-115 has been studied extensively in preclinical models for its potential therapeutic effects in various neurological and psychiatric disorders. One of the primary applications of CPP-115 is in the treatment of epilepsy. Studies have shown that CPP-115 can increase the levels of N-(1-cyanocyclopentyl)-3-(1H-indol-1-yl)propanamide in the brain and reduce seizure activity in animal models of epilepsy. Additionally, CPP-115 has been investigated for its potential use in the treatment of anxiety, depression, and addiction. These studies have shown promising results, indicating that CPP-115 may have broad therapeutic potential in the field of neuropsychiatry.

Propriétés

IUPAC Name

N-(1-cyanocyclopentyl)-3-indol-1-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c18-13-17(9-3-4-10-17)19-16(21)8-12-20-11-7-14-5-1-2-6-15(14)20/h1-2,5-7,11H,3-4,8-10,12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQGMNRRQQNUDMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)CCN2C=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclopentyl)-3-(1H-indol-1-yl)propanamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.